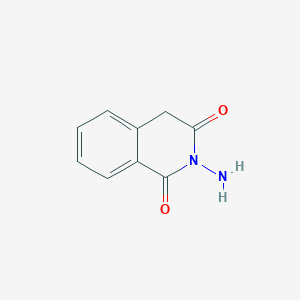

2-アミノイソキノリン-1,3(2H,4H)-ジオン

概要

説明

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .科学的研究の応用

ピペリジン誘導体の合成

ピペリジン誘導体は、数多くの医薬品やアルカロイドに含まれていることから、医薬品化学において重要な役割を果たしています。 “2-アミノイソキノリン-1,3(2H,4H)-ジオン”は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどの合成における重要な中間体として機能します。 これらの化合物は、ピペリジン部分を持つ新規薬剤の開発など、重要な薬理学的作用を有しています .

生物活性とSAR研究

テトラヒドロイソキノリン骨格は、様々な病原体や神経変性疾患に対する生物学的可能性で広く認識されています。 “2-アミノ-1,2,3,4-テトラヒドロイソキノリン-1,3-ジオン”アナログは、様々な生物活性を示し、その構造活性相関(SAR)研究は、その作用機序の理解に貢献しています。 これは、強力な生物活性剤の開発に役立ちます .

抗菌性

“2-アミノ-4H-イソキノリン-1,3-ジオン”から誘導された新規化合物が合成され、病原性細菌株に対する抗菌性が評価されています。 これらの研究は、新規抗生物質の発見と、様々な細菌種のこれらの化合物に対する感受性の理解にとって重要です .

グリーンケミストリー合成

“2-アミノイソキノリン-1,3(2H,4H)-ジオン”を含むイソキノリン-1,3-ジオン化合物は、グリーンケミストリー手法による合成で注目を集めています。 研究者は、環境に優しく、シンプルで穏やかで効率的な合成方法を見つけることを目指しており、この化合物が持続可能な化学における役割を強調しています .

半導体材料の開発

イソキノリン-1,3-ジオン誘導体は、高性能半導体材料の有望な候補です。その独特の電子特性により、電界効果トランジスタやその他の電子用途に適しています。 この化合物は、共役ポリマーの生成における汎用性から、先端材料科学における潜在力を示しています .

アルカロイド合成

重要なヘテロ環化合物として、 “2-アミノイソキノリン-1,3(2H,4H)-ジオン”は、幅広い生物活性を示す天然アルカロイドの合成に関与しています。 イソキノリンとその誘導体の効率的な合成のための新しい方法の開発は、有機化学と医薬品化学における重要な研究分野です .

Safety and Hazards

将来の方向性

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that future research may continue to explore the potential of THIQ derivatives in various biological applications.

作用機序

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq-based compounds interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq-based compounds are known to influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

2-amino-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNIVJQTSUZBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176712 | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22177-46-4 | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22177-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential medicinal applications of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives?

A1: Research suggests that 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives exhibit promising anti-inflammatory, analgesic, and antipyretic properties []. This suggests potential applications in treating conditions such as pain, fever, and inflammation. Further research is needed to fully understand the mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

Q2: How can 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione be modified to create new compounds?

A2: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be structurally modified to generate new derivatives. One approach involves reacting it with aromatic aldehydes to produce compounds like those designated as 2a-e and 3a-e in the research []. Another method utilizes aldo-sugars, such as hexoses or pentoses, to create novel glycosides, categorized as 4a-e and 5a-e []. These modifications could potentially lead to compounds with altered pharmacological profiles and therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)

![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)

![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)